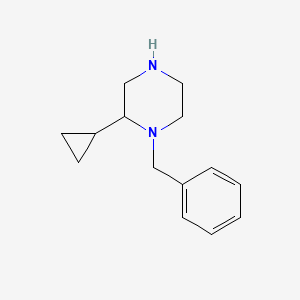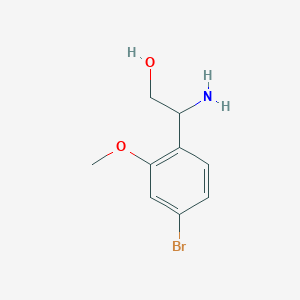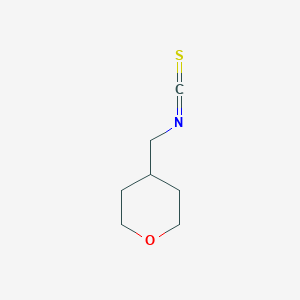
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyridine ring substituted with a trifluoromethoxy group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine typically involves the reaction of 2-(trifluoromethoxy)pyridine with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a suitable catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine involves its ability to form stable complexes with various molecular targets. The boron moiety can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2-(trifluoroMethoxy)pyridine: Does not contain the boron moiety, limiting its use in boron-specific applications.
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyPyridine: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness
The presence of both the dioxaborolane and trifluoromethoxy groups in 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoroMethoxy)pyridine imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H15BF3NO3 |
|---|---|
分子量 |
289.06 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-17-9(7-8)18-12(14,15)16/h5-7H,1-4H3 |
InChI 键 |
OVOJKQWHLYTQCF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)

![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)

![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
